REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]C)[C:3]1=[O:10].B(Br)(Br)Br.CO>C(Cl)Cl>[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]1=[O:10]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 48 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −30° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture was again cooled to −30° C.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by prep-TLC with CH2Cl2:Acetone:MeOH (10:1:0.2)
|
Type
|
CUSTOM
|
Details
|
to give 61 mg (72%) of pure off white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |